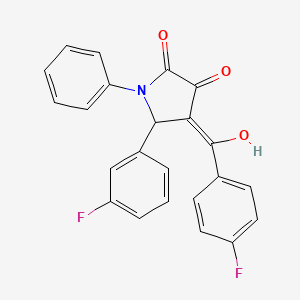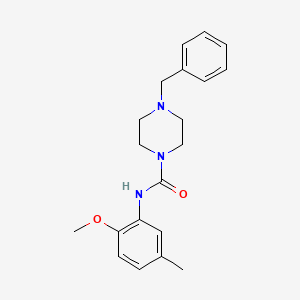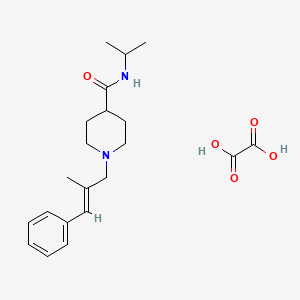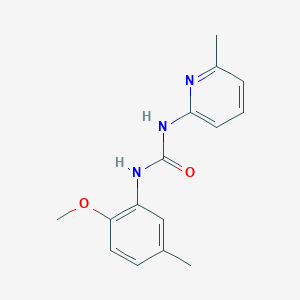![molecular formula C18H11N3 B5399249 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5399249.png)
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile, also known as CIV, is a chemical compound that has been widely used in scientific research due to its unique properties. CIV is a fluorescent probe that can be used to study protein-protein interactions, protein-ligand interactions, and intracellular signaling pathways.
Mecanismo De Acción
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile works by binding to proteins or ligands and undergoing a conformational change that results in a change in its fluorescence properties. 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile has a high quantum yield and a large Stokes shift, which makes it an ideal fluorescent probe for studying protein-protein interactions and intracellular signaling pathways.
Biochemical and Physiological Effects:
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that can be used in a wide range of biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile in lab experiments are its high quantum yield, large Stokes shift, and non-toxic nature. 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile can be used in a wide range of biological systems without affecting their normal function. The limitations of using 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile in lab experiments are its relatively high cost and the need for specialized equipment to detect its fluorescence.
Direcciones Futuras
There are many future directions for research on 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile. One area of research is the development of new fluorescent probes based on the structure of 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile. These probes could have improved properties such as higher quantum yields, larger Stokes shifts, and improved specificity for certain proteins or ligands. Another area of research is the use of 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile in live-cell imaging to study protein-protein interactions and intracellular signaling pathways in real-time. Finally, 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile could be used in drug discovery to screen for compounds that bind to specific proteins or ligands.
Métodos De Síntesis
The synthesis of 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile involves the reaction of 3-bromo-4-cyanobenzonitrile with indole-3-carbaldehyde in the presence of a palladium catalyst. The reaction yields 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile as a yellow powder with a purity of over 95%. The purity of 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile can be further increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile has been widely used in scientific research as a fluorescent probe to study protein-protein interactions, protein-ligand interactions, and intracellular signaling pathways. 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile can be conjugated to proteins or peptides to study their interactions with other proteins or ligands. 3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile can also be used to study the activation of intracellular signaling pathways such as the MAPK/ERK pathway and the JAK/STAT pathway.
Propiedades
IUPAC Name |
3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3/c19-10-13-4-3-5-14(8-13)15(11-20)9-16-12-21-18-7-2-1-6-17(16)18/h1-9,12,21H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOCFTAWOGRDOD-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399179.png)
![3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide](/img/structure/B5399191.png)
![2-(4-nitrophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5399206.png)
![N-cyclopropyl-1'-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399208.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5399226.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5399227.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide](/img/structure/B5399232.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N,N-diethylacetamide](/img/structure/B5399244.png)


